molecular formula C18H18N4O4S B14940066 methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14940066
M. Wt: 386.4 g/mol
InChI Key: AXDFGDFAEQXFLF-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a quinazolinone moiety, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone structure.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazolinone and thiazole intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of quinazolinone derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate
  • Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate

Uniqueness

Methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is unique due to the presence of both a quinazolinone and a thiazole ring in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to similar compounds that may only contain one of these moieties.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-methyl-2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-11-15(17(25)26-2)27-18(20-11)21-14(23)8-5-9-22-10-19-13-7-4-3-6-12(13)16(22)24/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,20,21,23)

InChI Key

AXDFGDFAEQXFLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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